Deutetrabenazine metabolite M4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Deutetrabenazine metabolite M4, The precise mechanism by which Deutetrabenazine (deutetrabenazine) exerts its anti-chorea effects is unknown but is believed to be related to its effect as a reversible depletor of monoamines (such as dopamine, serotonin, norepinephrine, and histamine) from nerve terminals. The major circulating metabolites (α-dihydrotetrabenazine [HTBZ] and β-HTBZ) of deutetrabenazine, are reversible inhibitors of VMAT2, resulting in decreased uptake of monoamines into synaptic vesicles and depletion of monoamine stores.
Aplicaciones Científicas De Investigación
Pharmacokinetic and Metabolic Profile
Deutetrabenazine is a deuterated form of tetrabenazine and is the first deuterated drug to receive US regulatory approval. It's used for treating chorea in Huntington’s disease and tardive dyskinesia. Studies have shown that deutetrabenazine has a superior pharmacokinetic profile compared to tetrabenazine, with a longer elimination half-life and increased ratio of active-to-inactive metabolites. This superior profile is due to specific deuteration, which provides significant benefits to patients (Schneider et al., 2020).
Efficacy in Controlling Chorea
Deutetrabenazine has been shown to be effective in controlling chorea associated with Huntington disease. A study indicated that patients treated with deutetrabenazine had significantly improved chorea scores compared to those on placebo (Frank et al., 2016).
Pharmacokinetics Under Potent CYP2D6 Inhibition
Research has assessed the effect of paroxetine, a potent CYP2D6 inhibitor, on the pharmacokinetics and safety of deutetrabenazine and its metabolites. The study found that paroxetine increased exposure of the deuterated active metabolites, but to a lesser extent compared to tetrabenazine, suggesting reduced drug interaction burdens (Schneider et al., 2021).
Safety and Tolerability
Deutetrabenazine has been generally well-tolerated in clinical trials, with adverse event rates similar to placebo. This includes trials in Huntington’s disease, tardive dyskinesia, and Tourette syndrome. The safety profile highlights its potential as a more tolerable alternative to tetrabenazine (Paton, 2017).
Comparative Studies
There have been comparative studies between tetrabenazine and deutetrabenazine, often focusing on their efficacy and tolerability. These studies are important for understanding the nuanced differences and potential benefits of deutetrabenazine over its non-deuterated counterpart (Rodrigues et al., 2017).
Propiedades
1688661-95-1 | |
Fórmula molecular |
C19H21D6NO4 |
Peso molecular |
339.46 |
Nombre IUPAC |
(3R,11bR)-3-(2-hydroxy-2-methylpropyl)-9,10-bis(trideuteriomethoxy)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one |
InChI |
InChI=1S/C19H27NO4/c1-19(2,22)10-13-11-20-6-5-12-7-17(23-3)18(24-4)8-14(12)15(20)9-16(13)21/h7-8,13,15,22H,5-6,9-11H2,1-4H3/t13-,15-/m1/s1/i3D3,4D3 |
Clave InChI |
WSSKRNHJTRPOTQ-AINJZBCCSA-N |
SMILES |
CC(C)(CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Deutetrabenazine metabolite M4; D6-tetrabenazine metabolite M4; Deuterated monohydroxy tetrabenazine; SD-1018; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.